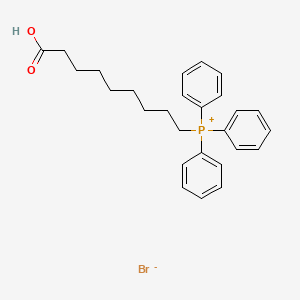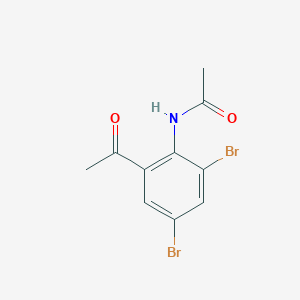
Phosphonium, (8-carboxyoctyl)triphenyl-, bromide
Vue d'ensemble
Description
Phosphonium, (8-carboxyoctyl)triphenyl-, bromide is a quaternary ammonium salt that belongs to the family of phosphonium compounds. It is a highly polar compound with a molecular formula of C29H35BrO2P, and a molecular weight of 523.43 g/mol. It is an intermediate in synthesizing Rumenic Acid, a trans fatty acid that may potentially reduce the risk of cancer and cardiovascular diseases .
Synthesis Analysis
The synthesis of similar phosphonium compounds has been reported in the literature . Sodium tungstate reacted with alkyltriphenylphosphonium bromides to afford new alkyltriphenylphosphonium hexatungstate compounds . These compounds were structurally characterized by a combination of FTIR, elemental analyses, and single-crystal X-ray diffraction analyses .Molecular Structure Analysis
The molecular formula of Phosphonium, (8-carboxyoctyl)triphenyl-, bromide is C27H32O2P・Br . The compound is a part of the phosphonium compounds family.Physical And Chemical Properties Analysis
Phosphonium, (8-carboxyoctyl)triphenyl-, bromide is a white to brown sticky solid . It has a molecular weight of 499.42 . The compound is hygroscopic .Applications De Recherche Scientifique
Reactions and Synthesis
- Triphenyl(3-phenylprop-1-ynyl)phosphonium bromide, a similar compound, reacts with secondary amines to yield adducts with an α,β-double bond, while converting to an allene ylide under different conditions (Khachatrian et al., 2002).
- Triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide has been synthesized as a reusable Brønsted-acidic ionic liquid catalyst for synthesis of various organic compounds (Karami et al., 2019).
- Triphenyl(2-p-toluoylethyl)- and triphenyl(2-p-bromobenzoylethyl)phosphonium bromide derivatives form bipolar compounds under specific conditions, which can undergo further chemical transformations (Khachikyan, 2009).
Physical Properties and Applications
- Glycerol-based deep eutectic solvents, including derivatives of triphenyl phosphonium bromide, exhibit a variety of physical properties suitable for diverse applications (Alomar et al., 2013).
- Phosphonium salts like benzyl triphenyl phosphonium bromide serve as effective corrosion inhibitors for mild steel, revealing insights into the interaction between these salts and metal surfaces (Bhrara & Singh, 2006).
Propriétés
IUPAC Name |
8-carboxyoctyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31O2P.BrH/c28-27(29)22-14-3-1-2-4-15-23-30(24-16-8-5-9-17-24,25-18-10-6-11-19-25)26-20-12-7-13-21-26;/h5-13,16-21H,1-4,14-15,22-23H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSRRRHHYOTMEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32BrO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448255 | |
| Record name | Phosphonium, (8-carboxyoctyl)triphenyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphonium, (8-carboxyoctyl)triphenyl-, bromide | |
CAS RN |
88462-46-8 | |
| Record name | Phosphonium, (8-carboxyoctyl)triphenyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-Bromo-2-({[t-butyl(dimethyl)silyl]oxy}methyl)pyridine](/img/structure/B3058158.png)


